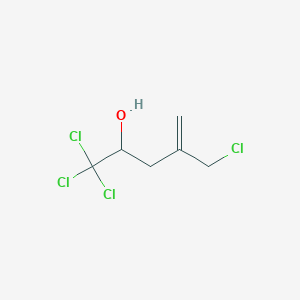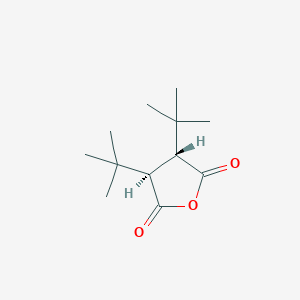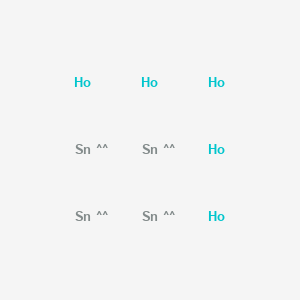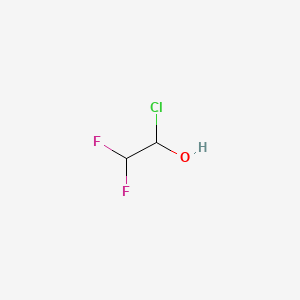![molecular formula C8H18O2Si B14355908 Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- CAS No. 90147-61-8](/img/structure/B14355908.png)
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- is an organosilicon compound that features a silane group bonded to a [(1-methoxy-2-methylcyclopropyl)oxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(1-methoxy-2-methylcyclopropyl)oxy] groups under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- involves its ability to form strong bonds with oxygen and other electronegative elements. This property allows it to act as a reducing agent or a radical donor in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar silane group but without the [(1-methoxy-2-methylcyclopropyl)oxy] group.
Dimethylsilane: Another related compound with two methyl groups attached to the silicon atom.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl- is unique due to the presence of the [(1-methoxy-2-methylcyclopropyl)oxy] group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other silanes may not be effective.
Propiedades
Número CAS |
90147-61-8 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
(1-methoxy-2-methylcyclopropyl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7-6-8(7,9-2)10-11(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
QVAZIVMKYNIZCI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


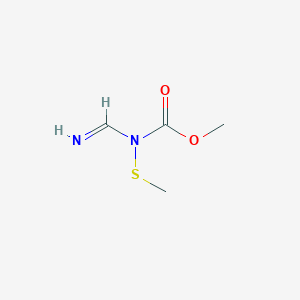

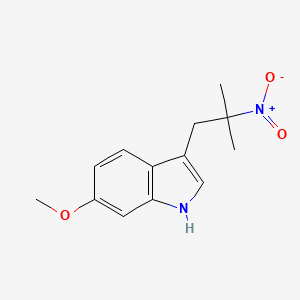

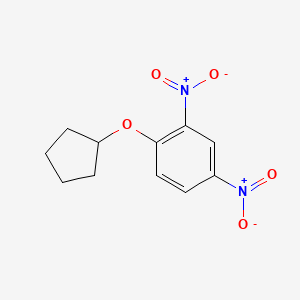
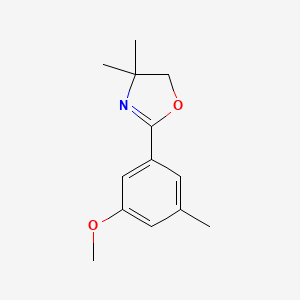
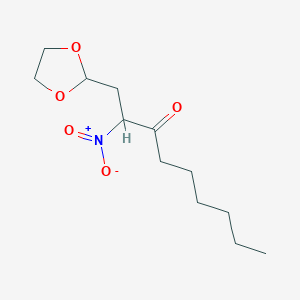
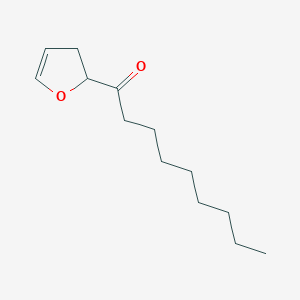
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
